2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide
Description
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide (CAS: 365996-65-2) is a bicyclic heterocyclic compound featuring a pyrrolo-thiazole core with a methyl substituent. Its molecular formula is C₅H₇BrN₂S, and it is commercially available as a hydrobromide salt . The compound is primarily utilized in pharmaceutical research due to its structural similarity to bioactive thiazole derivatives. Key properties include a molecular weight of 207.09 g/mol and hazards related to toxicity (H302: harmful if swallowed) and irritation (H315, H319, H335) .
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2BrH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNNIKRXFXZOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNC2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060006-12-2 | |
| Record name | 2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide typically involves the reaction of pyrrole derivatives with thiazole precursors under specific conditions . One common method includes the use of solid alumina and room temperature conditions to facilitate the cross-coupling of pyrrole rings with acyl (bromo)acetylenes . This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones . Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Chemical Reactions Analysis
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where bromine atoms are replaced by other nucleophiles.
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders
The compound is being investigated as a potential drug candidate for the treatment of neurological disorders. Its structure may facilitate interactions with biological targets involved in these conditions, making it a promising avenue for therapeutic development. Research indicates that derivatives of pyrrolo[3,4-d]thiazole compounds exhibit neuroprotective effects and modulate neurotransmitter systems, which could be beneficial in treating diseases such as Alzheimer's and Parkinson's disease .
Biochemical Research
Enzyme Activity Studies
In biochemical research, 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide serves as a valuable tool for studying enzyme activities and cellular processes. Its application aids in elucidating complex biochemical pathways and understanding the mechanisms of enzyme action. For instance, studies have shown that this compound can act as an inhibitor or activator of specific enzymes, providing insights into metabolic regulation and potential therapeutic targets .
Material Science
Polymer Development
The compound is also explored in material science for its properties in developing new materials. It has potential applications in the synthesis of polymers with enhanced stability and performance characteristics. Research indicates that incorporating pyrrolo[3,4-d]thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for advanced material applications .
Agricultural Chemistry
Eco-Friendly Agrochemicals
In agricultural chemistry, this compound is evaluated for its potential use in agrochemicals. Its unique properties may offer new solutions for pest control that are more environmentally friendly compared to traditional pesticides. Preliminary studies suggest that compounds within this class can exhibit insecticidal or herbicidal activities while minimizing ecological impact .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is utilized as a standard in various analytical methods. It assists in the calibration of instruments and ensures accurate measurements in research laboratories. The reliability of results obtained from chromatographic techniques can be enhanced by using this compound as a reference standard due to its well-characterized properties .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical | Potential drug candidate for neurological disorders |
| Biochemical Research | Tool for studying enzyme activities and cellular processes |
| Material Science | Development of polymers with enhanced stability and performance |
| Agricultural Chemistry | Evaluation for use in eco-friendly agrochemicals |
| Analytical Chemistry | Standard reference material for calibration in analytical methods |
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide involves its interaction with specific molecular targets and pathways. It acts as a fibrinogenic receptor antagonist with antithrombotic activity and as a bacterial DNA gyrase B inhibitor . These interactions disrupt critical biological processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
a) 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
- Molecular Formula : C₅H₈ClN₂S (vs. C₅H₇BrN₂S for dihydrobromide).
- Key Differences : The hydrochloride salt replaces bromide with chloride, reducing molecular weight (~163.65 g/mol). Chloride salts generally exhibit higher aqueous solubility than bromides, which may influence pharmacokinetic properties .
- Synthesis : Likely synthesized via analogous cyclization methods using HCl instead of HBr .
b) 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole
- Molecular Formula : C₆H₈N₂O.
- Key Differences : The thiazole sulfur is replaced by oxygen, forming an oxazole ring. This alters electronic properties (e.g., reduced aromaticity) and may affect binding affinity in biological systems .
- Applications : Used in medicinal chemistry as a bioisostere for thiazoles .
Substituent Variations
a) 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
- Molecular Formula : C₁₁H₁₀N₂S.
- This modification is common in CNS-targeting drug candidates .
- Commercial Availability : Supplied by LEAP CHEM CO., LTD., highlighting its relevance in fine chemical synthesis .
b) 5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
Biological Activity
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide (CAS# 2060006-12-2) is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₀Br₂N₂S
- Molecular Weight : 302.0264 g/mol
- CAS Number : 2060006-12-2
1. Pharmaceutical Applications
Research indicates that this compound has potential as a drug candidate for treating neurological disorders. Its unique structure allows it to interact with various biological targets effectively. Notably, compounds with similar thiazole frameworks have demonstrated significant anticonvulsant and antitumor activities.
2. Anticonvulsant Activity
A study on thiazole derivatives revealed that certain compounds exhibited high anticonvulsant properties, which could be attributed to their structural similarities to this compound. These compounds were tested against Pentylenetetrazol (PTZ)-induced seizures in animal models, showing promising results in seizure protection .
3. Antitumor Activity
The compound's structural characteristics suggest potential anticancer properties. Thiazole-containing derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, a related study reported that thiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin against specific cancer cell lines . The presence of electron-donating groups in these compounds enhances their cytotoxic activity.
The biological activity of this compound may involve:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease pathways.
- Receptor Interaction : The compound could modulate neurotransmitter receptors or other cellular receptors linked to neurological disorders.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide, and how can yield be maximized?
- Methodology : The synthesis often involves cyclization and salt formation. For example, refluxing precursors in polar aprotic solvents like DMSO (18 hours, 65% yield) followed by crystallization in water-ethanol mixtures improves purity . For dihydrobromide salt formation, HCl/1,4-dioxane systems (room temperature, overnight) are adaptable, though bromine/acetic acid protocols may require careful stoichiometry to avoid over-bromination (yields: 29–65%) .
- Key Data :
| Step | Solvent | Time (h) | Yield (%) | Purity |
|---|---|---|---|---|
| Cyclization | DMSO | 18 | 65 | 95% |
| Salt Formation | 1,4-Dioxane | 12 | 100* | >90% |
| *HCl system; bromine methods yield lower (~29%) . |
Q. How is structural characterization performed for this compound, and what spectral markers are critical?
- Methodology : Use ¹H/¹³C-NMR to confirm the pyrrolo-thiazole core and methyl/dihydro protons. IR identifies carbonyls (if present) and NH/OH stretches. X-ray crystallography resolves dihydrobromide salt geometry. For example, tert-butyl analogs show distinct NMR shifts at δ 2.1–3.5 ppm (pyrrolo protons) and δ 1.4 ppm (tert-butyl) .
- Critical Markers :
- ¹H-NMR : δ 3.2–3.8 ppm (dihydro protons), δ 2.5 ppm (methyl group).
- IR : 1650–1700 cm⁻¹ (C=N/C=O), 2500–2700 cm⁻¹ (NH/OH) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : Screen against fungal CYP51 enzymes (e.g., Candida albicans) via microdilution assays. The γ-lactam moiety in related compounds interacts with His310 residues, enhancing antifungal activity (MIC: 0.5–8 µg/mL) .
- Activity Data :
| Fungal Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| C. albicans | 2.0 | Albaconazole (0.5) |
| A. fumigatus | 8.0 | Fluconazole (4.0) |
| Hypothetical data based on structural analogs . |
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate reaction mechanisms and stereoelectronic effects?
- Methodology : DFT calculations (B3LYP/6-31G*) model annulation pathways and diastereoselectivity. For ferrocene-pyrrolo hybrids, electron-withdrawing groups stabilize transition states, with ΔG‡ ≈ 25–30 kcal/mol .
- Key Insights :
- Mechanism : Formylferrocene intermediates undergo chemo-selective [2+2] cycloaddition.
- Stereocontrol : π-Stacking and hydrogen bonding dictate diastereomer ratios (up to 9:1) .
Q. How can structure-activity relationships (SAR) guide functionalization of the pyrrolo-thiazole core?
- Methodology : Introduce substituents (e.g., difluoromethyl, bromo) at C2/C3 to modulate lipophilicity and target affinity. For example, 3-(difluoromethyl) analogs show enhanced metabolic stability (t₁/₂ > 6 h) .
- SAR Trends :
| Substituent | Position | Effect |
|---|---|---|
| -CH₃ | C2 | Stabilizes ring conformation |
| -Br | C3 | Increases halogen bonding |
| -CF₂H | C3 | Enhances bioavailability |
Q. How should researchers address contradictions in synthetic yields or bioactivity data?
- Methodology : Re-evaluate reaction conditions (e.g., bromine stoichiometry, temperature). For example, excess bromine in acetic acid reduces yields (29%) due to side reactions, while controlled addition improves efficiency . Conflicting bioactivity may arise from assay variability; validate via orthogonal methods (e.g., time-kill curves vs. MIC assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
